molecular formula C49H58O18 B1202938 Vineomycin a1 CAS No. 78164-00-8

Vineomycin a1

Cat. No. B1202938
CAS RN: 78164-00-8
M. Wt: 935 g/mol
InChI Key: YHSTYYHRDFATAQ-XURVNGJNSA-N
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Description

Vineomycin A1 is a bioactive compound produced by certain Streptomyces species . It belongs to the aquayamycin group, class of angucycline, and family of anthracycline . It is known for its antimicrobial activity, particularly against Gram-positive bacteria, and its anti-tumor activity .


Synthesis Analysis

Vineomycin A1 is extracted from the cell-free supernatant broth of Streptomyces sp. PAL114 using dichloromethane and is purified by HPLC . The total synthesis of vineomycin B2, a related compound, has been reported by several groups .


Molecular Structure Analysis

The structure of Vineomycin A1 was determined using spectroscopic and spectrometric analyses, including UV-visible, mass, 1H, and 13C NMR spectra . It is an antibiotic with the molecular formula C49H58O18 .


Physical And Chemical Properties Analysis

Vineomycin A1 is a yellow powder with a molecular weight of 934.36. It is soluble in methanol .

Scientific Research Applications

  • Antibacterial and Antitumor Properties : Vineomycin A1, produced by Streptomyces matensis subsp. vineus, has been identified as an antibacterial and antitumor antibiotic. Its aglycon part, obtained through mild hydrolysis, was found to be identical to aquayamycin, suggesting its potential in antibiotic development (Imamura et al., 1981).

  • Synthesis and Cytotoxicity against Cancer Cells : The first total synthesis of Vineomycin A1 has been accomplished. Structure-activity relationship studies revealed that its cytotoxicity against human breast cancer MCF-7 cells increases with the number of glycon moieties. This indicates its significance in cancer treatment and the importance of its structural components in medicinal chemistry (Matsumoto et al., 2019).

  • Marine-Derived Actinomycete Research : Vineomycin A1 and B2 were isolated from the culture broth of marine actinomycete Streptomyces sp. A6H. The study demonstrated the potential of marine microorganisms as a source for novel antibiotic compounds, with Vineomycin A1 showing significant cytotoxic and antimicrobial activities (Hu et al., 2016).

  • Biosynthesis Insights : Research into the biosynthesis of vineomycins A1 and B2 revealed their origins from decacetate metabolites. Understanding the biosynthetic pathways can aid in the development of synthetic analogs and potentially enhance their therapeutic efficacy (Imamura et al., 1982).

  • Inhibition of Nitric Oxide Synthase : Vineomycin A1, as a member of the angucycline family, showed potent inhibitory activity in the inducible nitric oxide synthase (iNOS) assay. This suggests its potential application in inflammatory and autoimmune diseases (Alvi et al., 2000).

  • Jurkat T-Cell Proliferation Inhibition : In a study on deep sea-derived Streptomyces lusitanus SCSIO LR32, vineomycin A1 showed significant inhibitory effect on Jurkat T-cell proliferation, indicating its potential application in immunology and cancer research (Zhu et al., 2017).

Safety And Hazards

According to the safety data sheet, Vineomycin A1 is harmful if swallowed and irritating to eyes, respiratory system, and skin . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn when handling it .

properties

IUPAC Name

(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H58O18/c1-22-30(50)9-13-37(60-22)64-33-11-15-39(62-24(33)3)66-46-26(5)59-35(19-32(46)52)27-7-8-28-41(43(27)54)44(55)29-17-18-48(57)21-47(6,20-36(53)49(48,58)42(29)45(28)56)67-40-16-12-34(25(4)63-40)65-38-14-10-31(51)23(2)61-38/h7-10,13-14,17-18,22-26,32-35,37-40,46,52,54,57-58H,11-12,15-16,19-21H2,1-6H3/t22-,23-,24-,25-,26+,32+,33-,34-,35+,37-,38-,39-,40-,46+,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSTYYHRDFATAQ-XURVNGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8C=CC(=O)C(O8)C)O)O)O)C)OC9C=CC(=O)C(O9)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C=CC(=O)[C@@H](O8)C)O)O)O)C)O[C@H]9C=CC(=O)[C@@H](O9)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H58O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vineomycin a1

CAS RN

78164-00-8
Record name Vineomycin A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078164008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vineomycin A1 from Streptomyces albogriseolus subsp.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
N IMAMURA, K KAKINUMA, N IKEKAWA… - Chemical and …, 1981 - jstage.jst.go.jp
… Identification of the Aglycon Part of Vineomycin A1 with Aquayamycin Vineomycin A1 (formerly OS-4742 A1) produced by Streptomyces matensis subsp. vineus, is an antibacterial and …
Number of citations: 29 www.jstage.jst.go.jp
K Ohta, H Okazaki, T Kishi - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
4—H), 3.96 (lH, dq, J= 2 and 6 Hz, 5—H), 4.70 (lH, dd, J= l and 3 Hz, l—H)] together with III. All the chemical shifts and coupling constants of IV were confirmed by spin decoupling …
Number of citations: 12 www.jstage.jst.go.jp
Y Matsumoto, H Kuriki, T Kitamura… - The Journal of …, 2019 - ACS Publications
The first total synthesis of vineomycin A 1 (1) has been accomplished. Structure–activity relationship studies for cytotoxicity against human breast cancer MCF-7 cells using several …
Number of citations: 3 pubs.acs.org
A Aouiche, A Meklat, C Bijani… - Annals of …, 2015 - annalsmicrobiology.biomedcentral …
… The compounds P44 and P40 were identified as vineomycin A1 and chaetoglobosin A, respectively. Vineomycin A1 is known to be produced by some Streptomyces species. However, …
T Uchida, M Imoto, Y WATANABE, K Miura… - The Journal of …, 1985 - jstage.jst.go.jp
… The compounds are glycosides of aquayamycin, and among aquayamycin-group antibiotics they are most closely related to P-1894B (vineomycin A1). All saquayamycins act on Gram-…
Number of citations: 91 www.jstage.jst.go.jp
Z Hu, L Qin, Q Wang, W Ding, Z Chen… - Natural Product …, 2016 - Taylor & Francis
Vineomycin A 1 (1) and B 2 (2) were isolated from the culture broth of marine actinomycete Streptomyces sp. A6H. Five hydrolysis products were obtained by rational hydrolysis and …
Number of citations: 18 www.tandfonline.com
H Kalhor, S Sadeghi, M Marashiyan… - Journal of …, 2020 - Taylor & Francis
… Vineomycin a1 was predicted to be slightly mutagenic (like SD8) and tumorigenic. Also, drug likeness of Vineomycin a1 … involved in the interaction with Vineomycin a1. Besides, the O …
Number of citations: 17 www.tandfonline.com
S Omura - Microbiological reviews, 1986 - Am Soc Microbiol
It is a great honor for me to have been chosen as the recipient of the Hoechst-Roussel Award. I fully realize that this award was presented to me on behalf of the antibiotic research …
Number of citations: 175 journals.asm.org
S Tata, A Aouiche, C Bijani, N Bouras, F Pont… - Saudi Pharmaceutical …, 2019 - Elsevier
… saquayamycins A and C, or vineomycin A1 (angucycline antibiotics), or … sugars to those of vineomycin A1, a yellow extracellular … processes of vineomycin A1 and mzabimycins A and B. …
Number of citations: 21 www.sciencedirect.com
G Grewal - 1991 - search.proquest.com
… 9, with further derivatization at the 3', 4’ and/or 12b hydroxyls, eg vineomycin A1 14 (also called P-1894 B),19-20 the … Vineomycin A1 is a potent in vitro inhibitor of proline hydroxylase.27 …
Number of citations: 2 search.proquest.com

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